1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core, a heterocyclic scaffold renowned for its pharmacological versatility. Key structural elements include:
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing substituent at position 1, enhancing polarity and metabolic stability .
- 3-Methoxyphenyl carboxamide: Positioned at N4, this group facilitates hydrogen bonding, critical for target interactions .
- 3-Methyl and 6-Phenyl substituents: These hydrophobic groups likely influence binding pocket compatibility and bioavailability .
Pyrazolo[3,4-b]pyridines are widely studied for antitumor, anti-inflammatory, and antimicrobial activities . This compound’s unique substitution pattern positions it as a candidate for oncology and autoimmune disease research .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-16-23-21(25(30)26-18-9-6-10-20(13-18)33-2)14-22(17-7-4-3-5-8-17)27-24(23)29(28-16)19-11-12-34(31,32)15-19/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUVQHPXAPEJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and related research findings.
Molecular Characteristics
- Molecular Formula : C21H24N4O3S
- Molecular Weight : 396.51 g/mol
The structural features of this compound include a dioxidotetrahydrothiophene moiety and a pyrazolo[3,4-b]pyridine scaffold, which are known to influence its biological activity significantly.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit diverse biological activities. Notably, this compound has been studied for its role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator , suggesting potential applications in modulating neuronal excitability and various physiological processes.
Table 1: Comparison of Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives
The biological activity of the compound primarily revolves around its interaction with ion channels and its potential anti-cancer properties:
- GIRK Channel Activation : The compound acts as an activator of GIRK channels, which are crucial for regulating neuronal excitability and synaptic transmission. This mechanism suggests therapeutic potential in neurological disorders where modulation of neuronal activity is beneficial.
- Anti-Cancer Properties : Similar compounds have shown significant anti-cancer activities. For instance, derivatives like compound 9a have demonstrated potent cytotoxic effects against various cancer cell lines (IC50 = 2.59 µM against HeLa cells), indicating that this class of compounds may serve as effective anti-cancer agents through mechanisms such as cell cycle arrest and induction of apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activities associated with pyrazolo[3,4-b]pyridine derivatives:
- A study highlighted that specific substitutions on the pyrazolo structure enhance anticancer activity by inhibiting key proteins involved in cancer progression such as cyclin-dependent kinases and protein kinases .
- Another investigation into the structure-activity relationship (SAR) revealed that modifications to the methoxyphenyl group can significantly influence the potency and selectivity of these compounds against various biological targets .
Table 2: Summary of Case Studies on Pyrazolo[3,4-b]pyridine Derivatives
| Study Focus | Key Findings | Implications |
|---|---|---|
| Anti-cancer Activity | Compound 9a showed IC50 = 2.59 µM against HeLa cells | Potential for development as an anti-cancer drug |
| GIRK Channel Activation | Activation leads to modulation of neuronal excitability | Therapeutic applications in neurological disorders |
| Structure-Activity Relationship | Modifications enhance potency against cancer targets | Guides future synthesis and design efforts |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous derivatives:
Structural and Functional Insights:
Core Modifications :
- The target compound’s pyrazolo[3,4-b]pyridine core is bioisosteric with dinaciclib’s pyrazolo[1,5-a]pyrimidine but lacks hydroxyl groups, relying on methoxy for hydrogen bonding .
- Coumarin-fused derivatives (e.g., 9a) exhibit enhanced antimicrobial activity due to extended π-conjugation but face synthetic challenges .
Substituent Effects :
- The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound improves solubility and stability compared to alkyl or halogenated substituents in analogs like N-(3-chloro-4-fluorophenyl) derivatives .
- 3-Methoxyphenyl vs. 4-chlorophenyl : Methoxy enhances hydrogen bonding without the toxicity risks associated with halogens, as seen in compound 8a .
Therapeutic Potential: The target compound’s sulfone and methoxy groups suggest dual applicability in oncology (via kinase inhibition) and autoimmune diseases (patented analogs target IL-17/23 pathways) . In contrast, coumarin-fused derivatives prioritize antimicrobial activity due to structural rigidity .
Research Findings and Implications
- Anticancer Activity : The target compound’s 6-phenyl and 3-methyl groups align with pyrazolo[3,4-b]pyridine derivatives showing sub-micromolar IC50 values in leukemia and breast cancer models .
- Synthetic Feasibility : Unlike dinaciclib and coumarin-fused analogs, the target compound avoids multi-step fusion reactions, favoring scalable synthesis .
- ADME Profile : The sulfone group may reduce CYP450-mediated metabolism, improving half-life over halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
